molecular formula C20H17Cl3N4OS B4186869 N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide

N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide

Cat. No.: B4186869
M. Wt: 467.8 g/mol
InChI Key: TVLKTOBCJQBWEY-UHFFFAOYSA-N
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Description

2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide is a complex organic compound with a unique structure that includes a triazole ring, allyl group, and dichlorobenzyl thioether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The dichlorobenzyl thioether can be reduced to a thiol.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for alcohol formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Epoxides or alcohols.

    Reduction: Thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to bind to active sites of enzymes or receptors and modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-Allyl-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}-N-(2-chlorophenyl)acetamide is unique due to the presence of the acetamide group, which can enhance its binding affinity and specificity towards certain molecular targets compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-[(3,4-dichlorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl3N4OS/c1-2-9-27-18(11-19(28)24-17-6-4-3-5-15(17)22)25-26-20(27)29-12-13-7-8-14(21)16(23)10-13/h2-8,10H,1,9,11-12H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLKTOBCJQBWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=C(C=C2)Cl)Cl)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-chlorophenyl)-2-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}acetamide

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